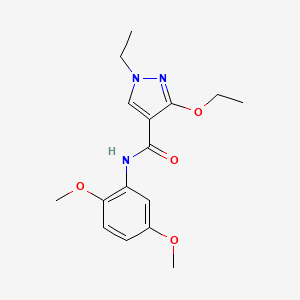

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 2,5-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) substituents at the 2nd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dimethoxyphenyl group via a carboxamide linkage. The ethoxy and ethyl groups are also attached to the pyrazole ring .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the carboxamide group could also allow for reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

- Research has focused on understanding its pharmacological properties, affinity for 5-HT2A receptors, and behavioral effects .

- The compound has been linked to both non-fatal intoxications and deaths, emphasizing its serious danger to public health .

- These methods involve techniques like liquid chromatography-mass spectrometry (LC-MS) and require the use of internal standards for accurate quantification .

- Due to its legality, easy accessibility via the internet, and low cost, NPSs have gained popularity among young people .

Psychoactive Properties and Serotonin Receptor Agonism

Toxicology and Health Risks

Analytical Methods and Identification

Legal Highs and Designer Drugs

Metabolism and Elimination Properties

Chemical Synthesis and Derivatives

Mécanisme D'action

Target of Action

The primary target of 2C-B is the 5-hydroxytryptamine receptor, also known as the serotonin receptor . This receptor plays a crucial role in the regulation of mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

2C-B acts as a partial agonist at the 5-hydroxytryptamine receptor This activation can lead to changes in the cell’s function .

Biochemical Pathways

It’s known that the compound undergoes extensive metabolism in the body, resulting in various metabolites via processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation .

Pharmacokinetics

It’s known that the onset of action is 20-40 minutes when taken orally, and the elimination half-life is approximately 248 ± 320 hours . The duration of action is 4-12 hours depending on the route of administration .

Result of Action

It’s classified as a stimulant and hallucinogen, and less commonly as an entactogen and empathogen .

Action Environment

It’s known that the compound’s lipophilicity correlates with its cytotoxicity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-9-11(21-3)7-8-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLORGXJJZGNER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)

![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)

![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)